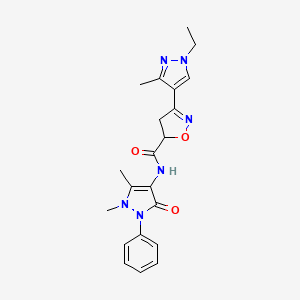

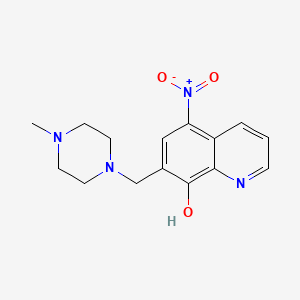

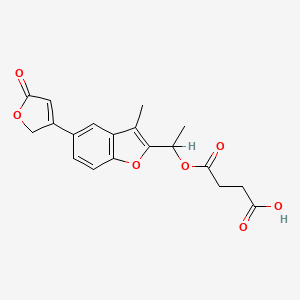

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Vue d'ensemble

Description

ISPA-28 is a specific plasmodial surface anion channel antagonist. It binds directly and reversibly to the protein CLAG3, which is involved in the nutrient uptake of erythrocytes infected with malaria parasites. This compound is particularly effective against the Dd2 strain of Plasmodium falciparum, making it a valuable tool in malaria research .

Applications De Recherche Scientifique

ISPA-28 has several scientific research applications:

Chemistry: It is used as a tool to study the plasmodial surface anion channel and its role in nutrient uptake.

Biology: The compound helps in understanding the molecular mechanisms of malaria parasite survival within erythrocytes.

Medicine: ISPA-28 is valuable in the development of new antimalarial drugs by targeting the nutrient uptake pathways of the parasite.

Industry: The compound’s unique properties make it useful in the development of diagnostic tools for malaria

Mécanisme D'action

ISPA-28 exerts its effects by binding to the CLAG3 protein on the surface of erythrocytes infected with malaria parasites. This binding inhibits the plasmodial surface anion channel, preventing the uptake of essential nutrients required for parasite growth. The molecular targets and pathways involved include the specific interaction between ISPA-28 and the extracellular domains of CLAG3 .

Analyse Biochimique

Biochemical Properties

ISPA-28 plays a crucial role in biochemical reactions, particularly in relation to the plasmodial surface anion channel (PSAC). This compound interacts with the PSAC, a channel incorporated into the membranes of Plasmodium-infected red blood cells, resulting in increased permeability to nutrients required for pathogen growth .

Cellular Effects

ISPA-28 has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the PSAC, thereby altering the nutrient uptake of Plasmodium-infected red blood cells . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of ISPA-28 involves its binding to the PSAC. This binding interaction results in increased permeability of the channel, allowing for enhanced nutrient uptake necessary for the growth of the Plasmodium pathogen . This interaction can lead to changes in gene expression and can influence enzyme activity within the cell.

Metabolic Pathways

ISPA-28 is involved in the metabolic pathways related to the functioning of the PSAC. It interacts with this channel, potentially affecting metabolic flux or metabolite levels within Plasmodium-infected red blood cells .

Transport and Distribution

Given its interaction with the PSAC, it is likely that it may be transported to sites where this channel is present, such as the membranes of Plasmodium-infected red blood cells .

Subcellular Localization

The subcellular localization of ISPA-28 is likely to be influenced by its interaction with the PSAC. Given that this channel is incorporated into the membranes of Plasmodium-infected red blood cells, ISPA-28 may be localized to these sites within the cell .

Méthodes De Préparation

The synthetic route for ISPA-28 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The compound is typically synthesized through a series of reactions involving pyrazole and isoxazole derivatives. The reaction conditions often require specific solvents and catalysts to achieve high yields and purity .

Analyse Des Réactions Chimiques

ISPA-28 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s binding affinity.

Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can modify the compound’s properties. The major products formed from these reactions depend on the specific reagents and conditions used

Comparaison Avec Des Composés Similaires

ISPA-28 is unique in its high specificity and potency against the Dd2 strain of Plasmodium falciparum. Similar compounds include:

WRG-28: Another plasmodial surface anion channel antagonist with different binding affinities.

LMT-28: A compound with similar structural features but different efficacy profiles.

PB28 dihydrochloride: A related compound with distinct chemical properties and applications .

ISPA-28 stands out due to its reversible binding and high potency, making it a valuable tool in malaria research and drug development.

Propriétés

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-5-26-12-16(13(2)23-26)17-11-18(30-24-17)20(28)22-19-14(3)25(4)27(21(19)29)15-9-7-6-8-10-15/h6-10,12,18H,5,11H2,1-4H3,(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLINDVVJXDIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

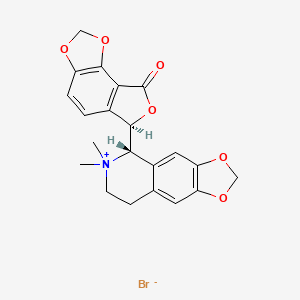

![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)

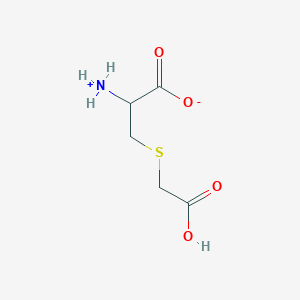

![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)

![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)

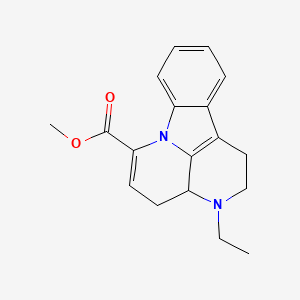

![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1663196.png)